molecular formula C24H26N4O3S B14955743 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone

2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone

Cat. No.: B14955743
M. Wt: 450.6 g/mol
InChI Key: VWTGKPMXOJZBGM-UHFFFAOYSA-N
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Description

2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as an acetylcholinesterase (AChE) inhibitor, which makes it a candidate for research in treating neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

The synthesis of 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone involves the inhibition of acetylcholinesterase (AChE). By binding to the active site of AChE, it prevents the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft. This action helps in alleviating the symptoms of diseases characterized by low acetylcholine levels, such as Alzheimer’s disease .

Comparison with Similar Compounds

Similar compounds to 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone include other acetylcholinesterase inhibitors such as donepezil, rivastigmine, and galantamine. What sets this compound apart is its unique structure, which combines a piperazine moiety with a pyridazinone core, potentially offering different pharmacokinetic and pharmacodynamic properties .

Similar Compounds

  • Donepezil
  • Rivastigmine
  • Galantamine

This compound’s unique combination of structural elements may provide advantages in terms of selectivity and potency compared to other acetylcholinesterase inhibitors .

Properties

Molecular Formula

C24H26N4O3S

Molecular Weight

450.6 g/mol

IUPAC Name

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methylsulfanylphenyl)pyridazin-3-one

InChI

InChI=1S/C24H26N4O3S/c1-31-20-7-5-19(6-8-20)26-13-15-27(16-14-26)24(30)17-28-23(29)12-11-22(25-28)18-3-9-21(32-2)10-4-18/h3-12H,13-17H2,1-2H3

InChI Key

VWTGKPMXOJZBGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)SC

Origin of Product

United States

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